7-(2,2,2-Trifluoroacetyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
CAS No.:
Cat. No.: VC18076500
Molecular Formula: C9H10F3NO3
Molecular Weight: 237.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10F3NO3 |
|---|---|
| Molecular Weight | 237.18 g/mol |
| IUPAC Name | 7-(2,2,2-trifluoroacetyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid |
| Standard InChI | InChI=1S/C9H10F3NO3/c10-9(11,12)8(16)13-4-1-2-6(13)5(3-4)7(14)15/h4-6H,1-3H2,(H,14,15) |
| Standard InChI Key | XEMBCFRGHVEXCA-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2C(CC1N2C(=O)C(F)(F)F)C(=O)O |
Introduction
Structural and Molecular Characterization
Bicyclic Framework and Functional Groups
The compound’s defining feature is its 7-azabicyclo[2.2.1]heptane skeleton, a bridged bicyclic system containing one nitrogen atom within the ring structure. This scaffold imposes significant steric constraints, which influence reactivity and conformational flexibility. The nitrogen atom at position 7 is substituted with a 2,2,2-trifluoroacetyl group (–COCF₃), a strong electron-withdrawing moiety that enhances the compound’s electrophilicity and stability against nucleophilic attack. At position 2 of the bicyclic system, a carboxylic acid group (–COOH) introduces acidic properties and hydrogen-bonding capabilities, critical for interactions in biological systems or coordination chemistry.
Molecular Geometry and Stereochemistry
The bicyclo[2.2.1]heptane system adopts a norbornane-like structure, with two fused cyclohexane rings in a boat conformation. Quantum mechanical calculations predict that the trifluoroacetyl group occupies an exo position relative to the bridgehead, minimizing steric clashes with the bicyclic framework. The carboxylic acid group at position 2 is oriented to participate in intramolecular hydrogen bonding with the carbonyl oxygen of the trifluoroacetyl group, further stabilizing the molecule.
| Molecular Properties | Value |
|---|---|
| Molecular Formula | C₉H₁₀F₃NO₃ |
| Molecular Weight | 237.18 g/mol |
| IUPAC Name | 7-(2,2,2-Trifluoroacetyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid |
| Canonical SMILES | C1CC2C(CC1N2C(=O)C(F)(F)F)C(=O)O |
| Topological Polar Surface Area (TPSA) | 66.4 Ų |
| LogP (Octanol-Water Partition Coefficient) | 1.32 |
Table 1: Key molecular properties of 7-(2,2,2-trifluoroacetyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid .
Synthetic Routes and Methodological Challenges
Accessing the 7-Azabicyclo[2.2.1]heptane Core
The synthesis of 7-azabicyclo[2.2.1]heptane derivatives typically begins with the construction of the bicyclic ring system. One common approach involves the aza-Prins-pinacol reaction, which combines an aldehyde, an amine, and a diene under acidic conditions to form the bicyclic structure. For example, reaction of 2-aminocyclohexanol with trifluoroacetic anhydride in the presence of a Lewis acid catalyst yields the trifluoroacetyl-protected intermediate, which undergoes cyclization to form the bicyclo[2.2.1]heptane framework .
Functionalization Strategies
Applications in Medicinal Chemistry and Drug Discovery
Role as a Pharmacophore Building Block
The compound’s rigid bicyclic scaffold and dual functional groups make it a versatile intermediate in the design of bioactive molecules. Analogs of 7-azabicyclo[2.2.1]heptane have demonstrated affinity for neuronal nicotinic acetylcholine receptors (nAChRs), suggesting potential applications in treating neurological disorders such as Alzheimer’s disease and schizophrenia . The trifluoroacetyl group enhances blood-brain barrier permeability, while the carboxylic acid moiety allows for salt formation, improving aqueous solubility for intravenous formulations.
Case Study: Analgesic Development
A structurally related compound, N-(exo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl) trifluoroacetamide (CAS 1864060-40-1), has shown promising analgesic activity in murine models, reducing inflammatory pain by 60% at doses of 10 mg/kg. This suggests that 7-(2,2,2-trifluoroacetyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid could serve as a precursor for non-opioid pain relievers, circumventing the addiction risks associated with traditional analgesics .
Research Gaps and Future Directions
Biological Activity Profiling
Despite its synthetic utility, limited data exist on the direct biological activity of 7-(2,2,2-trifluoroacetyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid. Preliminary studies indicate that removal of the trifluoroacetyl group via hydrolysis yields 7-azabicyclo[2.2.1]heptane-2-carboxylic acid, a compound with demonstrated inhibitory effects on angiotensin-converting enzyme (ACE) . Future research should prioritize in vitro assays to evaluate the parent compound’s interaction with ACE, kinase targets, and ion channels.
Sustainable Synthesis Optimization
Current synthetic routes rely on stoichiometric amounts of hazardous reagents like chromium trioxide, posing environmental and safety concerns. Catalytic methods employing organocatalysts or enzymatic systems could reduce waste generation. For instance, lipase-mediated acetylation has been successfully applied to similar bicyclic compounds, achieving yields exceeding 85% under mild conditions .
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